

A Comparative Crystallographic Analysis of Chloro-Nitro-Pyridine Derivatives

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Compound of Interest

Compound Name: **5-Chloro-2-hydroxy-3-nitropyridine**

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography provides this insight, offering a foundational blueprint for structure-activity relationship studies and rational drug design. While crystallographic data for **5-Chloro-2-hydroxy-3-nitropyridine** is not publicly available, this guide offers a comparative analysis of two closely related chloro-nitro-pyridine isomers: 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine. This comparison sheds light on how the positional variation of the nitro group can influence the crystal packing and intermolecular interactions.

Crystallographic Data at a Glance

The following tables summarize the key crystallographic parameters for 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine.

Parameter	2-Chloro-5-nitropyridine[1]	2-Chloro-3-nitropyridine[2]
Empirical Formula	C ₅ H ₃ ClN ₂ O ₂	C ₅ H ₃ ClN ₂ O ₂
Formula Weight	158.54	158.54
Temperature (K)	100	293
Wavelength (Å)	0.71073 (Mo K α)	0.71073 (Mo K α)
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
Unit Cell Dimensions		
a (Å)	3.7599(8)	7.613(1)
b (Å)	5.8641(13)	12.232(2)
c (Å)	7.0189(15)	7.716(1)
α (°)	84.687(3)	90
β (°)	89.668(3)	118.485(2)
γ (°)	76.020(3)	90
Volume (Å ³)	149.50(6)	631.5(2)
Z	1	4
Data Collection & Refinement		
Diffractometer	Bruker SMART APEX	Not specified
Reflections Collected	1379	Not specified
Independent Reflections	1114	1061
R-int	0.022	Not specified
Final R indices [I > 2 σ (I)]	R1 = 0.056	R1 = 0.037
wR2 (all data)	0.143	0.108

Structural Insights and Comparison

The substitution pattern of the nitro group significantly impacts the crystal lattice. 2-Chloro-5-nitropyridine crystallizes in the triclinic system, while 2-Chloro-3-nitropyridine adopts a monoclinic system.^{[1][2]} This fundamental difference in crystal symmetry arises from the distinct intermolecular interactions dictated by the position of the nitro group.

In the crystal structure of 2-Chloro-5-nitropyridine, the non-hydrogen atoms are nearly coplanar. ^[1] The molecules form chains through short chlorine-oxygen contacts, and these chains are further organized into layers by C-H \cdots O interactions.^[1] Conversely, in 2-Chloro-3-nitropyridine, the nitro group is twisted relative to the pyridine ring.^[2] The crystal packing is characterized by C-H \cdots N and C-H \cdots O hydrogen bonds, which link adjacent molecules to form a layered motif.^[2]

Experimental Protocol: A Generalized Approach for Small Molecule X-ray Crystallography

The determination of a crystal structure for a small molecule like a chloro-nitro-pyridine derivative typically follows a standardized workflow.^{[3][4]}

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.^[3] This is often the most challenging step.^[3] Crystals of suitable size (typically >0.1 mm in all dimensions) and with minimal defects are selected under a microscope.^[3]

Data Collection

A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.^[3]

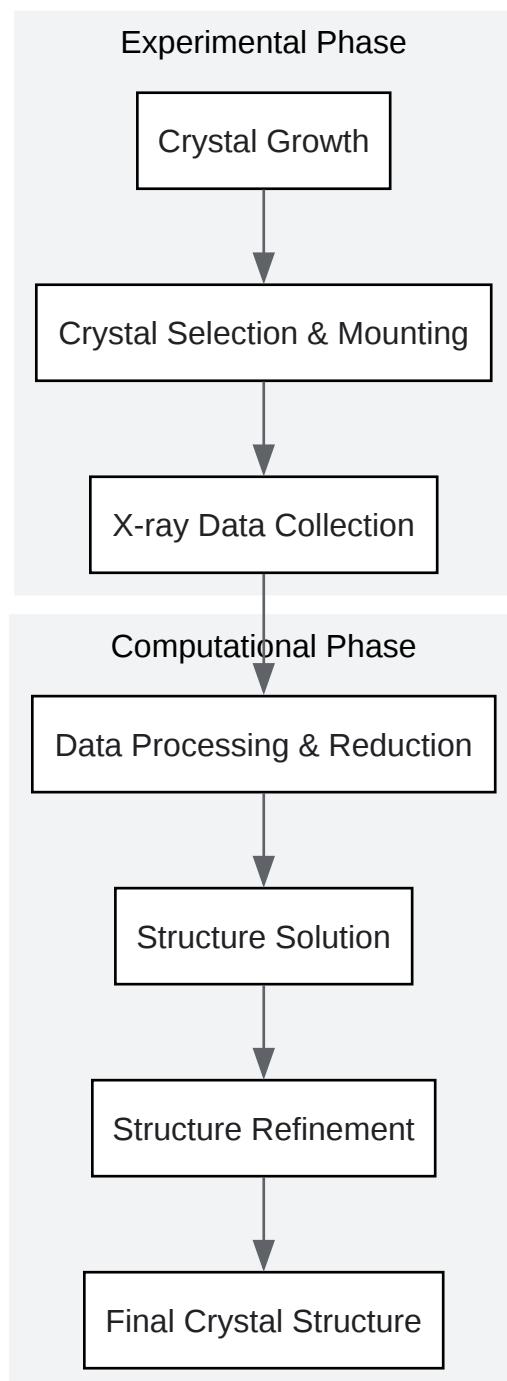
Data Processing

The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffracted X-ray spots are integrated, scaled, and merged to produce a unique set of reflection data.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.



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